Cas no 1401665-25-5 ((S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester)
![(S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester structure](https://ja.kuujia.com/scimg/cas/1401665-25-5x500.png)
(S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester 化学的及び物理的性質
名前と識別子
-
- (S)-3-[((s)-2-amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
- (S)-Benzyl 3-((S)-2-amino-N-ethylpropanamido)pyrrolidine-1-carboxylate
- AM97610
- (S)-3-[((S)-2-aminopropanyl)ethylamino]pyrrolidine-1-carboxylic acid benzyl ester
- (S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
-
- インチ: 1S/C17H25N3O3/c1-3-20(16(21)13(2)18)15-9-10-19(11-15)17(22)23-12-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12,18H2,1-2H3/t13-,15-/m0/s1
- InChIKey: LBMAWUIRMVOMKZ-ZFWWWQNUSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(N1CC[C@@H](C1)N(C([C@H](C)N)=O)CC)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 410
- トポロジー分子極性表面積: 75.9
(S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 081644-500mg |
S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester |
1401665-25-5 | 500mg |
£602.00 | 2022-03-01 | ||
Chemenu | CM502440-1g |
(S)-Benzyl3-((S)-2-amino-N-ethylpropanamido)pyrrolidine-1-carboxylate |
1401665-25-5 | 97% | 1g |
$1197 | 2023-01-01 |
(S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester 関連文献
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
(S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl esterに関する追加情報
Introduction to (S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (CAS No. 1401665-25-5)
(S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester, with the CAS number 1401665-25-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound, characterized by its complex stereogenic center and functional groups, plays a crucial role in the synthesis of various bioactive molecules. Its unique structural features make it a valuable intermediate in the development of innovative therapeutic agents.
The< strong>benzyl ester moiety in the molecular structure of this compound not only contributes to its stability but also facilitates its incorporation into more complex molecules through hydrolysis reactions. This property is particularly advantageous in drug design, where controlled release and metabolic stability are critical factors. The< strong>S-configured stereocenter further enhances the compound's potential as a pharmacophore, influencing its biological activity and interactions with target enzymes and receptors.
In recent years, there has been a growing interest in the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The< strong>(S)-configuration of this compound aligns with the increasing demand for enantiomerically pure pharmaceuticals. Research has demonstrated that the enantioselective synthesis of such compounds can lead to more predictable pharmacokinetic profiles, making them highly desirable for clinical applications.
The< strong>pyrrolidine ring is a common structural motif in many bioactive molecules, known for its ability to mimic natural amino acid residues and interact with biological targets. The presence of an< strong>amino-propionyl group attached to this ring adds another layer of complexity, potentially enhancing binding affinity and selectivity. This structural feature has been explored in various drug discovery programs, where it has shown promise in modulating enzyme activity and receptor binding.
Recent studies have highlighted the importance of< strong>cysteine proteases in numerous pathological processes, including cancer and inflammation. The< strong>S-configuration of this compound has been found to be particularly effective in inhibiting certain proteases by mimicking the natural substrate structure. This has led to its investigation as a potential lead compound for the development of novel antiprotease agents. The benzyl ester group also provides a handle for further chemical modifications, allowing researchers to fine-tune the pharmacological properties of the molecule.
The synthesis of< strong>(S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester involves multi-step organic transformations, including chiral resolution techniques and stereoselective reactions. Advanced synthetic methodologies, such as asymmetric hydrogenation and enzymatic resolution, have been employed to achieve high enantiomeric purity. These techniques are essential for producing pharmaceutical-grade compounds that meet stringent regulatory requirements.
The compound's< strong>biochemical profile has been extensively studied in vitro, revealing its potential as a modulator of various biological pathways. Initial experiments have shown promising results in inhibiting key enzymes involved in signal transduction and metabolic processes. Additionally, its ability to cross cell membranes suggests that it may have therapeutic applications in treating diseases affecting multiple organ systems.
The< strong>pharmacokinetic properties of this compound are also under investigation, with studies focusing on its absorption, distribution, metabolism, and excretion (ADME) characteristics. Preliminary data indicate that it exhibits good oral bioavailability and moderate metabolic stability, making it a viable candidate for further clinical development. Further research is needed to optimize its pharmacokinetic profile and evaluate its safety profile in animal models.
In conclusion, (S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (CAS No. 1401665-25-5) is a structurally sophisticated compound with significant potential in pharmaceutical research and development. Its unique combination of stereochemistry, functional groups, and biological activity makes it an attractive candidate for the synthesis of novel therapeutic agents. Continued research into its biochemical properties and pharmacological effects will likely uncover new opportunities for medical intervention across various disease states.
1401665-25-5 ((S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester) 関連製品
- 2291091-45-5(ethyl 3-[(2R)-piperidin-2-yl]propanoate)
- 849055-55-6(3-[3-(trifluoromethyl)benzyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one)
- 1177287-57-8({[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine)
- 660417-41-4(methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate)
- 2231676-43-8(2-benzyloxy-4,4-difluoro-cyclohexanecarboxylic acid)
- 71254-72-3(ethyl 3-nitro-4-(piperidin-1-yl)benzoate)
- 1393544-30-3(Ethyl (4-chloro-3-fluoropyridin-2-YL)acetate)
- 303035-22-5(N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}-3-(trifluoromethyl)benzamide)
- 2005836-53-1(tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate)
- 2096158-18-6(4-Amino-1-(3-fluorophenyl)-7-methyl-1,6,7,8-tetrahydro-5H-pyrazolo3,4-bquinolin-5-one)



